UCT943

Malaria Drug Discovery Physicochemical Profiling

UCT943 is a 2‑aminopyrazine small‑molecule inhibitor of Plasmodium falciparum phosphatidylinositol 4‑kinase (PfPI4Kβ), developed as a backup to the first‑in‑class clinical candidate MMV048 (MMV390048). It retains the same novel mechanism of action while incorporating structural modifications that dramatically improve aqueous solubility, antiplasmodial potency across all parasite life‑cycle stages, and developability profile.

Molecular Formula C22H20F3N5O
Molecular Weight 427.4 g/mol
Cat. No. B2546588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUCT943
Molecular FormulaC22H20F3N5O
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC=C(C=C4)C(F)(F)F)N
InChIInChI=1S/C22H20F3N5O/c23-22(24,25)17-7-5-15(6-8-17)19-20(26)28-13-18(29-19)14-1-3-16(4-2-14)21(31)30-11-9-27-10-12-30/h1-8,13,27H,9-12H2,(H2,26,28)
InChIKeyGGOFGCMPKAWHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





UCT943: Next-Generation Plasmodium PI4K Inhibitor for Malaria Drug Discovery and Preclinical Development


UCT943 is a 2‑aminopyrazine small‑molecule inhibitor of Plasmodium falciparum phosphatidylinositol 4‑kinase (PfPI4Kβ), developed as a backup to the first‑in‑class clinical candidate MMV048 (MMV390048) [1]. It retains the same novel mechanism of action while incorporating structural modifications that dramatically improve aqueous solubility, antiplasmodial potency across all parasite life‑cycle stages, and developability profile [1][2]. UCT943 is advanced as a preclinical candidate with potential for single‑exposure radical cure and prophylaxis (SERCaP) of malaria.

Why UCT943 Cannot Be Replaced by Another PfPI4K Inhibitor Without Quantitative Validation


Despite targeting the same Plasmodium PI4K enzyme, structurally related inhibitors diverge sharply in physicochemical properties, life‑cycle stage potency, and drug‑metabolism‑pharmacokinetic (DMPK) behavior. For instance, the 2‑aminopyridine MMV048 is lipophilic (logD 2.6), poorly soluble, and classified as DCS class II, whereas the 2‑aminopyrazine UCT943 is hydrophilic (logD –0.27), highly soluble, and classified as DCS class I [1]. These differences translate into ≤50‑fold gaps in liver‑stage potency, ≥2‑fold differences in in vivo efficacy, and non‑overlapping formulation requirements. Simply substituting one PfPI4K inhibitor for another without matching the evidence dimensions below risks compromised efficacy, unpredictable pharmacokinetics, and failed preclinical translation.

Evidence Guide: Quantifiable Differentiation of UCT943 from Closest Analogs for Informed Procurement and Candidate Selection


Biorelevant Solubility: 104‑Fold Higher FaSSIF Solubility Than MMV048 Eliminates Formulation Complexity

In fasted‑state simulated intestinal fluid (FaSSIF, pH 6.5), UCT943 exhibits thermodynamic solubility of 1,500 μg/mL, compared with 14.4 μg/mL for MMV048, representing a 104‑fold improvement [1]. This difference is driven by the shift from a lipophilic aminopyridine core (logD 2.60) to a hydrophilic aminopyrazine (logD –0.27) and a pKa increase from 4.0 to 7.45 [1].

Malaria Drug Discovery Physicochemical Profiling

Asexual Blood‑Stage Potency: 5‑Fold More Potent Than MMV048 Against Drug‑Sensitive P. falciparum

UCT943 inhibits the drug‑sensitive P. falciparum NF54 strain with an IC50 of 5.4 nM, compared with 28 nM for MMV048, yielding a 5.2‑fold improvement in asexual blood‑stage potency [1]. Against the multidrug‑resistant K1 strain, UCT943 maintains an IC50 of 4.7 nM versus 25 nM for MMV048 [1].

Malaria Antimalarial Potency Blood‑Stage Activity

Liver‑Stage Activity: 50‑Fold Superior Potency Against P. berghei Liver Schizonts Over MMV048

In a prophylactic liver‑stage assay, UCT943 inhibits P. berghei liver schizonts with an IC50 of 0.92 nM, whereas MMV048 requires 46 nM to achieve the same effect—a 50‑fold differential [1]. UCT943 also inhibits P. vivax and P. cynomolgi liver schizonts and hypnozoites at <100 nM and <10 nM, respectively, potency ranges not achieved by MMV048 [1].

Malaria Liver‑Stage Prophylaxis Causal Prophylaxis

In Vivo Efficacy: 2.3‑Fold Lower ED90 Than MMV048 in the P. falciparum Humanized Mouse Model

In the P. falciparum‑infected NOD‑scid IL‑2Rγnull (NSG) mouse model, UCT943 achieves 90% parasite clearance with an oral ED90 of 0.25 mg/kg/day, compared with 0.57 mg/kg/day for MMV048 [1]. In the P. berghei mouse model, the ED90 is 1.0 mg/kg for UCT943 versus 1.1 mg/kg for MMV048 [1].

Malaria In Vivo Efficacy Humanized Mouse Model

Developability Classification: DCS Class I for UCT943 Versus DCS Class II for MMV048

Based on its high FaSSIF solubility (1,500 μg/mL) and high Caco‑2 permeability (Papp A→B 28 × 10⁻⁶ cm/s, efflux ratio 0.93), UCT943 is classified as Developability Classification System (DCS) class I, whereas MMV048, with FaSSIF solubility of only 14.4 μg/mL, falls into DCS class II [1]. The underlying shift in logD from 2.60 (MMV048) to –0.27 (UCT943) drives this re‑classification [1].

Drug Development Developability Classification Oral Absorption

Predicted Human Dose: 50–80 mg Single Administration Enables SERCaP Strategy

Using PK parameters from dog and monkey, the predicted single oral human dose of UCT943 required to maintain plasma concentrations above the minimum parasiticidal concentration (MPC) for 8 days (four asexual cycles) is 50–80 mg [1]. This compares favorably with the 120 mg single‑dose prediction for MMV048 derived from clinical data [2], and is substantially lower than multi‑day regimens of approved artemisinin‑based combinations.

Malaria Human Dose Prediction Pharmacokinetics

Preclinical Application Scenarios for UCT943 Informed by Differentiating Evidence


Asexual Blood‑Stage Antimalarial Screening and Mechanism‑of‑Action Studies

With an NF54 IC50 of 5.4 nM and consistent potency across drug‑sensitive and multidrug‑resistant strains (4–7 nM), UCT943 serves as a high‑potency reference inhibitor for PfPI4Kβ target engagement experiments, resistance generation studies, and in vitro blood‑stage screening cascades where a DCS class I molecule with minimal formulation artifacts is required [1].

Liver‑Stage Causal Prophylaxis and Radical Cure Model Development

The sub‑nanomolar liver‑schizont IC50 (0.92 nM in P. berghei) and activity against P. vivax hypnozoites (<100 nM) make UCT943 a critical tool compound for establishing liver‑stage efficacy models and for benchmarking new chemical entities in prophylactic and radical‑cure assay panels [1].

In Vivo Efficacy and PK/PD Modeling in Humanized Mouse Models

The robust in vivo ED90 of 0.25 mg/kg in the P. falciparum NSG mouse model, combined with high oral bioavailability (66–98%) and a predicted human half‑life of 27 h, positions UCT943 as a validated positive control for dose‑fractionation studies, PK/PD modeling, and translational dose prediction in malaria drug development programs [1].

Formulation and Developability Benchmarking for DCS Class I Candidates

As a confirmed DCS class I compound with FaSSIF solubility of 1,500 μg/mL and high Caco‑2 permeability without significant efflux, UCT943 provides an ideal benchmark for comparing the developability profiles of backup candidates and for calibrating biorelevant dissolution methods in antimalarial formulation development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for UCT943

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.